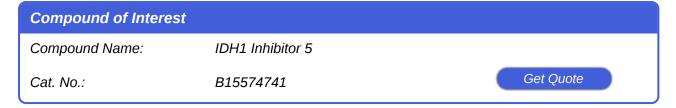


comparing IC50 values of different IDH1 inhibitors

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An Objective Comparison of Isocitrate Dehydrogenase 1 (IDH1) Inhibitors

This guide provides a detailed comparison of the biochemical potency of several prominent small-molecule inhibitors targeting mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme. The data presented is intended for researchers, scientists, and drug development professionals working on targeted cancer therapies.

Introduction to IDH1 Inhibition

Isocitrate dehydrogenase 1 (IDH1) is a crucial enzyme in cellular metabolism. In certain cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma, IDH1 acquires gain-of-function mutations.[1] The most common mutations occur at the R132 residue of the enzyme's active site. This mutated enzyme neomorphically converts α-ketoglutarate (α-KG) into the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[3] IDH1 inhibitors are designed to selectively block the activity of the mutant enzyme, thereby reducing 2-HG levels and restoring normal cellular processes.[4][5]

Comparative Potency of IDH1 Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for several IDH1 inhibitors against various IDH1 and IDH2 mutations. Lower values indicate higher potency.



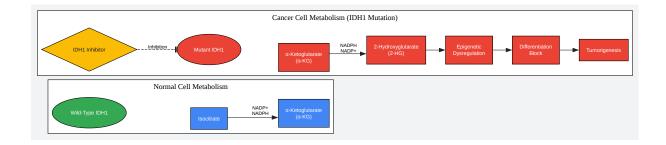
Inhibitor	Target	IC50 (nM)	Notes
Ivosidenib (AG-120)	IDH1-R132H	12[6][7]	An orally active, first- in-class inhibitor approved for IDH1- mutant cancers.[4][8]
IDH1-R132C	13[6][7]	_	
IDH1-R132G	8[6][7]	_	
IDH1-R132L	13[6][7]	_	
IDH1-R132S	12[6][7]	_	
Olutasidenib (FT- 2102)	IDH1-R132H	21.2[9][10]	A highly potent, brain- penetrant, and selective inhibitor.[9]
IDH1-R132C	114[9][10]		
Vorasidenib (AG-881)	IDH1-R132C/G/H/S	0.04 - 22[11][12]	A brain-penetrant dual inhibitor of both mutant IDH1 and IDH2.[11][12]
IDH2-R140Q	7 - 14[11][12]		
IDH2-R172K	130[11][12]	_	
BAY-1436032	IDH1-R132H	15[13]	A pan-mutant IDH1 inhibitor, effective against a range of R132 mutations.[13]
IDH1-R132C	15[13]		
Wild-Type IDH1	20,000[13]	Demonstrates high selectivity for mutant over wild-type enzyme.	



Enasidenib (AG-221)	IDH1-R132H	48,400[15]	An IDH2 inhibitor, shown for selectivity comparison.
IDH2-R140Q	100[16][17]		
IDH2-R172K	400[16][18]	_	

Signaling Pathway of Mutant IDH1 and Inhibition

Mutations in IDH1 disrupt the normal metabolic pathway, leading to the production of the oncometabolite 2-HG. This diagram illustrates the canonical pathway and the mechanism of action for IDH1 inhibitors.



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Caption: Mutant IDH1 signaling and the point of therapeutic intervention.

Experimental Protocols

The determination of IC50 values relies on robust biochemical and cell-based assays. Below are generalized protocols representative of those used in the cited studies.



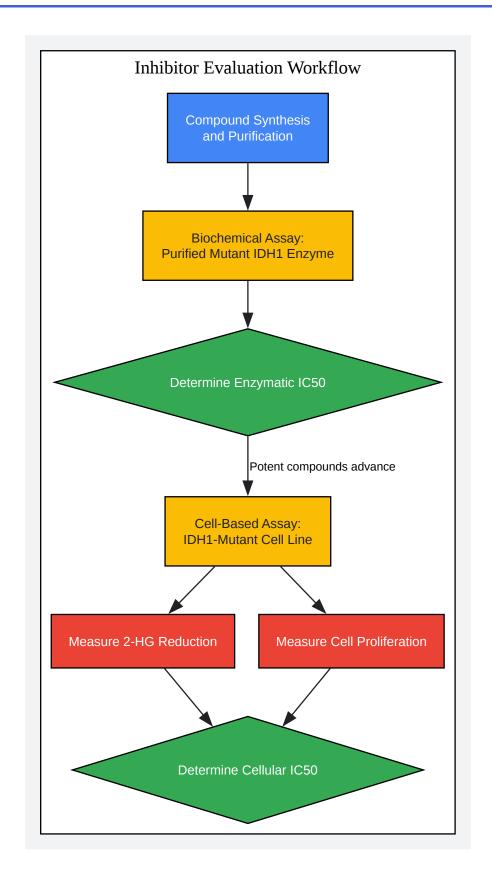
Table 2: Summary of Experimental Methodologies

Assay Type	Principle	Common Application
Enzymatic Assay	Measures the direct inhibition of purified mutant IDH1 enzyme activity. This is often monitored by the change in NADPH absorbance at 340 nm as it is consumed during the conversion of α-KG to 2-HG.	Determining direct biochemical potency and selectivity against different enzyme isoforms.
2-HG Reduction Assay	Quantifies the reduction of the oncometabolite 2-HG in cells expressing mutant IDH1 after treatment with an inhibitor.[13] [20] This is typically measured using mass spectrometry.	Assessing the inhibitor's ability to engage its target and exert a biological effect within a cellular context.
Cell Proliferation Assay	Evaluates the effect of the inhibitor on the growth of cancer cell lines harboring IDH1 mutations. Assays like CellTiter-Glo measure cell viability.[5][21]	Determining the antiproliferative activity and cytotoxic potential of the inhibitor.
Colony Formation Assay	Measures the ability of single cancer cells (particularly from hematopoietic malignancies like AML) to grow into colonies in semi-solid media after inhibitor treatment.[22]	Assessing the long-term impact on the self-renewal and clonogenic potential of cancer cells.

General Workflow for IC50 Determination

The following diagram outlines a typical workflow for evaluating a potential IDH1 inhibitor, from initial biochemical screening to cell-based validation.





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Caption: A standard experimental workflow for characterizing IDH1 inhibitors.



Conclusion

The landscape of IDH1 inhibitors is rapidly evolving, with several compounds demonstrating high potency and selectivity. Ivosidenib and Olutasidenib are potent and specific for IDH1 mutations, while Vorasidenib offers dual inhibition of both IDH1 and IDH2 mutants, which may be advantageous in certain contexts. BAY-1436032 shows broad activity against various IDH1 mutations. The choice of inhibitor for research or clinical development depends on the specific IDH1 mutation, the desired selectivity profile, and other pharmacological properties such as brain penetrance. The experimental data summarized in this guide provides a foundation for making these informed decisions.

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